6-(Hydroxymethyl)nicotinonitrile
Overview
Description
6-(Hydroxymethyl)nicotinonitrile is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is also known as 6-hydroxymethylpyridine-3-carbonitrile .
Molecular Structure Analysis
The InChI code for 6-(Hydroxymethyl)nicotinonitrile is 1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2 . The molecule contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
The boiling point of 6-(Hydroxymethyl)nicotinonitrile is predicted to be 303.1±32.0 °C, and its density is predicted to be 1.25±0.1 g/cm3 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Organic Synthesis and Pharmaceutical Applications :
- Synthesis of Organic Nitrates : A study by Korolev et al. (1997) discusses the synthesis of N-Nicotinoyltris(hydroxymethyl)aminomethane trinitrate hydronitrate, an analog of N-nicotinoylethanolamine nitrate, used in the antianginal drug nicorandil (Korolev et al., 1997).
- Antiprotozoal Activity : Ismail et al. (2003) synthesized compounds from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile showing significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential antiprotozoal applications (Ismail et al., 2003).
Material Science and Luminescent Properties :
- Luminescent Materials : Ahipa et al. (2014) explored a new nicotinonitrile derivative as a potential blue light-emitting material, highlighting its good absorption and fluorescence properties (Ahipa et al., 2014).
Antioxidant Evaluation :
- Gouda et al. (2016) investigated the antioxidant properties of some nicotinonitrile derivatives, providing insights into their potential therapeutic applications (Gouda et al., 2016).
Corrosion Inhibition :
- Singh et al. (2016) studied nicotinonitriles as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their effectiveness in protecting metal surfaces (Singh et al., 2016).
Primitive Earth Chemistry :
- Friedmann et al. (1971) discussed the synthesis of nicotinonitrile under primitive earth conditions, suggesting its relevance in early chemical evolutionary processes (Friedmann et al., 1971).
Safety And Hazards
properties
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJWYXQNALNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699610 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)nicotinonitrile | |
CAS RN |
31795-61-6 | |
Record name | 6-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(hydroxymethyl)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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